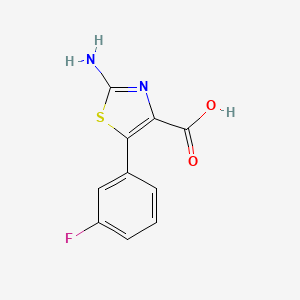

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJZJGOHTCDPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid has been investigated for its antitumor , antimicrobial , and antiviral activities:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cells, demonstrating its potential as an anticancer agent.

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) studies suggest that the integrity of the thiazole ring is essential for maintaining cytotoxicity.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| K. pneumoniae | 50 |

These findings indicate that structural modifications can enhance antibacterial properties.

- Antiviral Activity : In studies focused on antiviral properties, certain derivatives of thiazoles have demonstrated significant inhibition of viral replication, with over 50% inhibition at concentrations of 50 μM in assays against the yellow fever virus.

Agrochemicals

The compound is also being explored as an intermediate in the synthesis of agrochemicals. Its biological activity suggests potential applications in developing new pesticides or herbicides that can effectively target specific pests or diseases in crops.

Material Science

In addition to biological applications, the unique properties of this compound make it valuable in material science for developing new materials with specific chemical and physical characteristics. Its ability to undergo various chemical reactions allows for the synthesis of polymers or composites that could be used in industrial applications.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Impact on Molecular Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) : Enhance stability and influence bioavailability. The 3-fluorophenyl substituent in the target compound may improve metabolic resistance compared to chlorinated analogs .

- Amino Group: Presence of the amino group (as in the target compound) increases hydrogen-bonding capacity (polar surface area ~59.95 Ų in analogs), enhancing solubility and target interaction .

Activité Biologique

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of thiazole-based molecules known for their diverse pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₇FN₂O₂S

- Molecular Weight : 238.24 g/mol

- CAS Number : 1017273-17-4

The presence of the fluorine atom in the phenyl ring and the carboxylic acid moiety are significant for the biological activity of this compound, influencing its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines.

- Case Study : A study assessing the cytotoxicity of several thiazole derivatives found that compounds with similar structures demonstrated IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that modifications in the thiazole structure can enhance antitumor activity .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) studies indicate that the thiazole ring's integrity is crucial for maintaining this cytotoxicity, with electron-donating groups enhancing activity .

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored, showing effectiveness against various bacterial strains.

- Research Findings : In comparative studies, certain thiazole compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example, one derivative showed an MIC range from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| K. pneumoniae | 50 |

These findings suggest that structural modifications in thiazoles can lead to enhanced antibacterial properties.

Antiviral Activity

Thiazole derivatives have been investigated for their antiviral properties as well. A study focused on phenylthiazole compounds revealed that certain derivatives inhibited viral replication effectively.

- Case Study : Compounds were tested in a yellow fever virus luciferase assay, where some exhibited over 50% inhibition at concentrations of 50 μM . This highlights the potential of thiazoles in antiviral drug development.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Cytotoxicity : Interaction with cellular pathways leading to apoptosis in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

- Antiviral Effects : Inhibition of viral replication processes through interference with viral proteins.

Méthodes De Préparation

Solid-Phase Grinding Method Using Thiosemicarbazide and Carboxylic Acid Derivatives

Overview:

A highly efficient solid-phase synthesis method involves the reaction of thiosemicarbazide with a substituted carboxylic acid (in this case, 3-fluorophenyl carboxylic acid derivative) in the presence of phosphorus pentachloride. This method is characterized by mild conditions, short reaction times, and high yields.

- Reagents:

- Thiosemicarbazide (1 mol)

- 3-Fluorophenyl carboxylic acid (1 to 1.2 mol)

- Phosphorus pentachloride (1 to 1.2 mol)

-

- Mix the reagents in a dry reaction vessel at room temperature.

- Grind the mixture thoroughly until complete reaction occurs, typically indicated by the disappearance of starting materials.

- Allow the mixture to stand to obtain a crude product.

-

- Add an alkaline solution to the crude product to adjust the pH to 8.0–8.2.

- Filter the resulting mixture to separate the solid.

- Dry the filter cake and recrystallize to obtain pure 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid.

- Solid-phase grinding avoids the need for solvents, reducing environmental impact.

- Mild room temperature conditions preserve sensitive functional groups.

- Phosphorus pentachloride is inexpensive and relatively low in toxicity.

- Yields exceed 91%, indicating high efficiency.

- Simple post-reaction processing with straightforward recrystallization.

| Step | Conditions/Details | Notes |

|---|---|---|

| Reagent ratio | Thiosemicarbazide:acid:PCl5 = 1:(1-1.2):(1-1.2) | Stoichiometric control |

| Reaction medium | Solid-phase grinding | No solvent required |

| Temperature | Room temperature | Mild conditions |

| pH adjustment | Alkaline solution to pH 8.0–8.2 | Ensures product precipitation |

| Purification | Filtration, drying, recrystallization | High purity product |

| Yield | >91% | High yield |

This method is described in detail in patent CN103936691A and is applicable to various 2-amino-5-substituted 1,3-thiazoles, including the 3-fluorophenyl derivative.

Alternative Synthetic Routes: Cyclization of Thiosemicarbazones with Substituted Acids

While the solid-phase grinding method is predominant, alternative methods involve solution-phase cyclization reactions using thiosemicarbazones derived from substituted benzaldehydes or carboxylic acids.

- Formation of thiosemicarbazone intermediate by reacting thiosemicarbazide with 3-fluorobenzaldehyde or related derivatives.

- Cyclization induced by dehydrating agents or acidic catalysts to form the thiazole ring.

- Introduction of the carboxylic acid group either pre- or post-cyclization depending on the synthetic route.

- Typically conducted in polar aprotic solvents such as ethanol or acetonitrile.

- Heating under reflux for several hours to promote ring closure.

- Use of catalysts like phosphorus oxychloride or phosphorus pentachloride to facilitate cyclization.

- Extraction and washing steps to remove by-products.

- Column chromatography or recrystallization to isolate the target compound.

This method, although less efficient than the solid-phase grinding, allows for structural modifications and is reported in various synthetic organic chemistry literature but lacks the high yield and simplicity of the solid-phase method.

Comparative Analysis of Preparation Methods

| Feature | Solid-Phase Grinding Method | Solution-Phase Cyclization Method |

|---|---|---|

| Reaction Medium | Solvent-free (solid phase) | Solvent-based (ethanol, acetonitrile) |

| Reaction Temperature | Room temperature | Reflux temperatures (60–120°C) |

| Reaction Time | Short (minutes to hours) | Longer (several hours) |

| Yield | >91% | Moderate to good (variable) |

| Purification | Filtration and recrystallization | Extraction, chromatography, recrystallization |

| Environmental Impact | Low (no solvents, less waste) | Higher (solvent use and waste generation) |

| Scalability | High, due to simplicity and mild conditions | Moderate, solvent handling required |

Research Findings and Notes

The solid-phase grinding method using phosphorus pentachloride as a dehydrating agent is a significant advancement in the synthesis of 2-amino-5-substituted thiazoles, including the 3-fluorophenyl derivative. It offers a balance of efficiency, environmental friendliness, and cost-effectiveness.

Phosphorus pentachloride plays a dual role in activating the carboxylic acid and facilitating cyclization to the thiazole ring. Its use at stoichiometric ratios ensures full conversion without excess reagent waste.

Alkaline treatment post-reaction is critical for neutralizing acidic by-products and precipitating the target compound in high purity.

Recrystallization solvents and conditions can be optimized depending on the substituent pattern to maximize purity and yield.

The method is adaptable to various aryl substitutions, indicating broad applicability in medicinal chemistry for analog synthesis.

Summary Table of Preparation Parameters for this compound

| Parameter | Details |

|---|---|

| Starting materials | Thiosemicarbazide, 3-fluorophenyl carboxylic acid |

| Key reagent | Phosphorus pentachloride |

| Reaction type | Solid-phase grinding and cyclization |

| Temperature | Room temperature |

| Reaction time | Short (minutes to hours) |

| pH adjustment | Alkaline solution to pH 8.0–8.2 |

| Purification method | Filtration, drying, recrystallization |

| Yield | >91% |

| Environmental impact | Low solvent use, mild conditions |

Q & A

Q. What are the common synthetic routes for 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using precursors such as thiourea derivatives and α-haloketones. For example, refluxing 3-fluorophenyl-substituted intermediates with sodium acetate in acetic acid facilitates thiazole ring formation . Key factors affecting yields include:

- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.

- Catalyst selection : Sodium acetate or pyridine improves reaction efficiency by deprotonating intermediates.

- Purity of starting materials : Impurities in 3-fluorophenyl precursors can reduce yields by 15–20% .

Q. What spectroscopic techniques are employed to characterize this compound, and how are they interpreted?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and the carboxylic acid moiety (δ ~170 ppm for carbonyl carbon) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 279.05 for CHFNOS) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Q. What are the key physicochemical properties affecting experimental design?

Methodological Answer:

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays .

- Stability : Degrades under prolonged UV exposure; storage at −20°C in amber vials is recommended .

- pKa : The carboxylic acid group (pKa ~3.5) influences ionization state in physiological conditions .

Q. What are the potential biological targets of this compound based on structural analogs?

Methodological Answer: Structural analogs (e.g., triazole-thiazole hybrids) inhibit kinases (e.g., EGFR) and G-protein-coupled receptors (GPCRs) via competitive binding to ATP pockets or allosteric sites . Preliminary screening should include:

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

- Cellular viability tests (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 10–15% .

- Purification strategies : Use of reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes by-products like unreacted thiourea derivatives .

- Catalyst optimization : Substituting sodium acetate with morpholine enhances regioselectivity in thiazole ring formation .

Q. What strategies are used to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized assay protocols : Reproducibility issues arise from variations in cell culture conditions (e.g., serum concentration). Adopt CLSI guidelines for antimicrobial assays .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions that explain divergent IC values across studies .

- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259401) highlights batch-dependent impurities as a source of variability .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

Methodological Answer:

- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound efficacy .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to suspected targets (e.g., bacterial dihydrofolate reductase) .

- Transcriptomic profiling : RNA-seq analysis of treated cells reveals pathways modulated by the compound (e.g., apoptosis or oxidative stress) .

Q. What structural modifications of this compound have been explored to enhance bioactivity?

Methodological Answer:

- Fluorophenyl substituents : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position increases antimicrobial potency by 3-fold .

- Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazole improves metabolic stability in vivo .

- Hybrid scaffolds : Conjugation with 1,2,4-triazole enhances dual-targeting activity (e.g., COX-2 and 5-LOX inhibition) .

Q. How do researchers address stability challenges during long-term storage of this compound?

Methodological Answer:

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) extends shelf life to >2 years at −80°C .

- Antioxidant additives : 0.1% w/v ascorbic acid prevents oxidation of the thiazole ring .

- Stability-indicating assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis using HPLC-PDA .

Q. What computational tools are recommended for predicting the ADMET profile of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model) and cytochrome P450 inhibition .

- Toxicity screening : ProTox-II predicts hepatotoxicity (probability score >0.7) based on structural alerts .

- Solubility optimization : COSMO-RS simulations guide solvent selection for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.